Acridarsine,10-phenyl-

Description

Contemporary Significance of Organoarsenic Heterocycles

Organoarsenic heterocycles, a class of compounds featuring at least one arsenic atom within a ring system, represent a fascinating and challenging area of modern chemistry. lookchem.com While the toxicity of many arsenic compounds has historically limited their widespread application, recent advancements have highlighted their potential in various specialized fields. lookchem.com The unique electronic properties and reactivity conferred by the arsenic atom make these heterocycles intriguing candidates for applications in materials science, catalysis, and medicinal chemistry. For instance, the arsenic-containing heterocycle 10,10′-oxybisphenoxarsine has been utilized as a fungicidal and bactericidal additive in plastics. researchgate.net Furthermore, the development of novel synthetic routes has enabled the creation of new classes of arsenic heterocycles, such as 3H-1,2,3,4-triazaarsole derivatives, which are formed through [3+2] cycloaddition reactions of arsaalkynes. researchgate.net These recent developments underscore the growing recognition of organoarsenic heterocycles as valuable components in the design of functional molecules.

Historical Trajectories in Acridine (B1665455) and Arsenic Chemistry

The story of Acridarsine, 10-phenyl- is rooted in two distinct but converging historical paths: the chemistry of acridine and the development of organoarsenic chemistry.

Acridine, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. core.ac.uk Its planar, tricyclic structure made it a valuable scaffold for the development of dyes and pharmaceuticals. core.ac.ukCurrent time information in Bangalore, IN. Acridine derivatives have been investigated for their antibacterial, antiprotozoal, and, more recently, anticancer properties, owing to their ability to intercalate with DNA. Current time information in Bangalore, IN.

The history of arsenic chemistry is much older, with arsenic-containing minerals being known since antiquity. lookchem.com The first organometallic compound to be identified was the organoarsenic compound cacodyl (B8556844) (tetramethyldiarsine), synthesized in 1760. lookchem.com Throughout the 19th and early 20th centuries, organoarsenic chemistry played a significant role in the development of chemical theory, including concepts of valency. lookchem.com The field also saw the development of the first successful chemotherapeutic agent, Salvarsan, an organoarsenic compound used to treat syphilis. lookchem.com

The conceptual merging of these two fields—the replacement of the nitrogen atom in the acridine framework with an arsenic atom—led to the creation of the acridarsine scaffold. This structural modification allows for the exploration of how the substitution of a second-row element (nitrogen) with a heavier fourth-row element (arsenic) impacts the chemical and physical properties of the resulting molecule.

Structural Framework of Acridarsine, 10-phenyl- within its Chemical Class

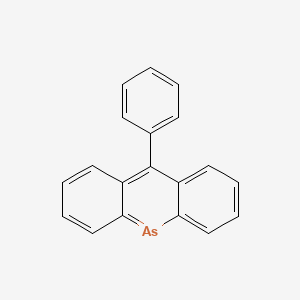

Acridarsine, 10-phenyl- is formally derived from acridine by the replacement of the nitrogen atom at position 10 with an arsenic atom, to which a phenyl group is attached. core.ac.ukeducalingo.com This substitution induces significant changes in the geometry and electronic structure of the parent acridine molecule.

Below is a table comparing the general structural properties of acridine with the expected properties of Acridarsine, 10-phenyl-.

| Property | Acridine | Acridarsine, 10-phenyl- (Expected) |

| Heteroatom | Nitrogen | Arsenic |

| Planarity | Planar | Non-planar, likely folded |

| Key Bond Angles | C-N-C angle is relatively large | C-As-C angle is smaller than in acridine |

| Substituent at Position 10 | None (Hydrogen in unsubstituted acridine) | Phenyl group |

Current Research Frontiers and Unexplored Avenues for Acridarsine, 10-phenyl-

While "Acridarsine, 10-phenyl-" itself is not the subject of extensive current research, the broader class of organoarsenic heterocycles and acridine derivatives presents numerous opportunities for exploration where this compound could be of significant interest.

Potential Research Directions:

Materials Science: The unique photophysical properties of acridine derivatives, such as fluorescence, could be modulated by the incorporation of a heavy atom like arsenic. nih.govscirp.org Acridarsine, 10-phenyl- and its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as components in novel photoactive materials. The steric and electronic effects of the phenyl group could be tuned to optimize these properties.

Catalysis: The arsenic atom in acridarsine possesses a lone pair of electrons, suggesting potential as a ligand for transition metal catalysts. lookchem.com The catalytic activity of metal complexes incorporating Acridarsine, 10-phenyl- could be explored in various organic transformations. The bulky nature of the ligand could influence the selectivity of catalytic reactions.

Medicinal Chemistry: While the toxicity of arsenic is a major concern, the targeted delivery of arsenic-containing compounds remains an area of interest in cancer therapy. The acridine scaffold is a known DNA intercalator. Current time information in Bangalore, IN. Research could explore whether Acridarsine, 10-phenyl- retains this ability and if its cytotoxicity could be selectively targeted towards cancer cells. Computational studies could help in predicting the interaction of Acridarsine, 10-phenyl- with biological targets. core.ac.uk

Unexplored Avenues:

Synthesis of Derivatives: The development of efficient synthetic methodologies for a range of substituted 10-phenylacridarsine derivatives would be a crucial first step. This would allow for a systematic investigation of structure-property relationships.

Reactivity Studies: A detailed study of the reactivity of the acridarsine ring system, including oxidation at the arsenic center and electrophilic substitution on the aromatic rings, is needed to understand its chemical behavior and potential for further functionalization.

Computational Modeling: In the absence of extensive experimental data, computational studies can provide valuable insights into the electronic structure, stability, and potential reactivity of Acridarsine, 10-phenyl-. core.ac.uk Such studies could guide future experimental work.

Structure

2D Structure

Properties

CAS No. |

28660-45-9 |

|---|---|

Molecular Formula |

C19H13As |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

10-phenylacridarsine |

InChI |

InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |

InChI Key |

YDRNCDWYRCHVQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

Appearance |

Solid powder |

Other CAS No. |

28660-45-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acridarsine,10-phenyl- |

Origin of Product |

United States |

Synthetic Methodologies for Acridarsine, 10 Phenyl

Strategic Retrosynthesis of the Acridarsine Core

A logical retrosynthetic analysis of the acridarsine core, also known as 5,10-dihydrophenarsazine, points to diphenylamine (B1679370) and an arsenic(III) source as the key precursors. The disconnection of the two carbon-arsenic (C-As) bonds in the central ring reveals that a cyclization reaction is a forward synthetic strategy. This approach simplifies the complex heterocyclic system into readily available starting materials. The primary disconnection is envisioned as a double electrophilic substitution or a related condensation reaction, where the arsenic moiety forms bonds with the two phenyl rings of diphenylamine.

Established Synthetic Routes to Acridarsine Ring Systems

The construction of the acridarsine ring system is a critical step in the synthesis of its derivatives. The most established methods involve the cyclization of diarylamine precursors with arsenic reagents.

Cyclization Reactions for Arsenic-Incorporated Heterocycles

The most direct and historically significant method for the synthesis of the acridarsine core is the reaction of diphenylamine with arsenic trichloride (B1173362) (AsCl₃). This reaction, typically carried out by heating the two reactants, results in the formation of 10-chloro-5,10-dihydrophenarsazine, also known as phenarsazine chloride or Adamsite. wikipedia.orgadichemistry.comwikipedia.orgnih.govresearchgate.netnih.gov This key intermediate serves as the immediate precursor to a variety of 10-substituted acridarsine derivatives.

The reaction proceeds via an electrophilic substitution mechanism where the arsenic trichloride acts as the electrophile, attacking the electron-rich ortho-positions of the diphenylamine. The reaction likely proceeds in a stepwise manner, with the initial formation of a monophenylarsenic dichloride intermediate, followed by an intramolecular cyclization to form the heterocyclic ring.

| Reactants | Reagent | Product | Reaction Type |

| Diphenylamine | Arsenic trichloride (AsCl₃) | 10-Chloro-5,10-dihydrophenarsazine | Electrophilic Cyclization |

Functionalization of the Acridine (B1665455) Skeleton with Arsenic Moieties

While the direct cyclization of diphenylamine with an arsenic source is the predominant method for forming the acridarsine skeleton, an alternative hypothetical approach could involve the introduction of an arsenic moiety onto a pre-formed acridine or acridone (B373769) skeleton. However, this method is less common and synthetically more challenging due to the relative inertness of the acridine ring towards the direct introduction of arsenic. The functionalization would likely require harsh conditions and may suffer from a lack of regioselectivity.

Phenyl Group Introduction Strategies at the 10-position

With the 10-chloro-5,10-dihydrophenarsazine intermediate in hand, the introduction of the phenyl group at the arsenic atom (position 10) can be achieved through nucleophilic substitution. A highly effective method for this transformation is the use of a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr).

The reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic arsenic atom of the phenarsazine chloride. This displaces the chloride ion and forms the desired carbon-arsenic bond, yielding Acridarsine, 10-phenyl-. wikipedia.orgyoutube.comsigmaaldrich.com The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. wikipedia.orgyoutube.com

| Starting Material | Reagent | Product | Reaction Type |

| 10-Chloro-5,10-dihydrophenarsazine | Phenylmagnesium bromide (PhMgBr) | Acridarsine, 10-phenyl- | Nucleophilic Substitution (Grignard Reaction) |

Catalytic Approaches in Acridarsine Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency and selectivity. While the classical synthesis of the acridarsine core is a non-catalytic thermal reaction, catalytic cross-coupling reactions could potentially be applied for the formation of the C-As bonds.

Analogous to the well-established Buchwald-Hartwig amination for C-N bond formation, a palladium-catalyzed cross-coupling could theoretically be employed to construct the acridarsine ring. cdc.govnoaa.govnih.gov This would involve the intramolecular coupling of a suitably functionalized diarylamine, for example, a 2,2'-dihalodiphenylamine, with an arsenic nucleophile. However, the development of catalytic systems for C-As bond formation is less advanced than for C-N and C-O bonds.

Similarly, the Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-N, C-O, and C-S bonds and could be conceptually extended to C-As bond formation for the synthesis of the acridarsine ring. nih.govnoaa.gov

Development of Stereoselective Syntheses for Chiral Acridarsine Derivatives

Acridarsine derivatives with a substituent at the arsenic atom, such as Acridarsine, 10-phenyl-, are chiral due to the pyramidal geometry of the arsenic atom and the unsymmetrical nature of the tricyclic system. The development of stereoselective synthetic methods to access enantiomerically pure chiral arsines is an area of growing interest.

While specific methods for the stereoselective synthesis of chiral acridarsine derivatives are not extensively documented, general strategies for the synthesis of chiral arsines can be adapted. These methods often involve the use of chiral auxiliaries or chiral catalysts. For instance, the resolution of a racemic mixture of a precursor, such as a 10-substituted acridarsine oxide, via diastereomeric salt formation with a chiral resolving agent could be a viable approach. Alternatively, asymmetric synthesis could be pursued by employing a chiral ligand in a catalytic C-As bond-forming reaction, although this remains a challenging area of research. The synthesis of chiral sulfinyl compounds, for example, has seen significant advances through stereoselective oxidation and the use of chiral auxiliaries, providing a conceptual framework for the development of similar strategies for chiral arsines. nih.gov

Sustainable and Green Chemical Protocols in Acridarsine Synthesis

Traditional synthetic routes to acridarsine scaffolds and related phenarsazine derivatives often rely on methodologies that are not aligned with the principles of green chemistry. A plausible conventional approach to Acridarsine, 10-phenyl- would involve a cyclization reaction analogous to the Ullmann condensation. This would likely entail the reaction of a diphenylamine derivative with a phenylarsenic precursor, such as phenylarsonous dichloride. Such reactions typically require high temperatures, long reaction times, and the use of high-boiling, often toxic, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Furthermore, traditional Ullmann reactions often necessitate stoichiometric amounts of copper catalysts, which can lead to challenges in product purification and waste disposal.

In contrast, modern sustainable and green chemical protocols aim to mitigate these drawbacks through various innovative approaches. These include the use of alternative energy sources, greener solvents, and more efficient and recyclable catalytic systems.

Microwave-Assisted Synthesis:

One of the most significant advancements in green synthesis is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve product yields. google.comresearchgate.net The efficient and rapid heating provided by microwaves can enhance the rate of cyclization reactions, potentially allowing for the synthesis of Acridarsine, 10-phenyl- under milder conditions and with reduced energy consumption compared to conventional heating methods. google.comumich.edu For instance, a hypothetical microwave-assisted synthesis could be performed in a closed vessel, enabling the use of lower boiling, more environmentally friendly solvents at temperatures above their atmospheric boiling points.

Catalysis and Ligand Development:

Solvent Selection and Solvent-Free Reactions:

The choice of solvent is a critical aspect of green chemistry. Many traditional solvents are toxic, flammable, and contribute to environmental pollution. Green chemistry encourages the use of safer, more benign solvents or, ideally, the elimination of solvents altogether. nih.gov For the synthesis of Acridarsine, 10-phenyl-, replacing high-boiling aprotic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have better environmental profiles, could significantly improve the sustainability of the process. nih.gov Furthermore, exploring solvent-free reaction conditions, where the neat reactants are subjected to microwave irradiation or ball milling, represents an even more environmentally friendly approach by completely eliminating solvent-related waste. rsc.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Parameter | Conventional Ullmann-type Synthesis (Hypothetical) | Microwave-Assisted Green Synthesis (Proposed) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Solvent | NMP, DMF (high-boiling, toxic) | Greener alternatives (e.g., CPME, 2-MeTHF) or solvent-free |

| Catalyst | Stoichiometric copper | Catalytic copper or palladium with ligands |

| Temperature | High (>180 °C) | Potentially lower, more controlled |

| Yield | Variable | Often improved |

| Waste Generation | High (solvent, catalyst residues) | Reduced |

| Green Chemistry Principles | Poor alignment | High alignment (energy efficiency, waste prevention, safer solvents) |

Detailed Research Findings and Future Outlook:

While specific research on the dedicated green synthesis of Acridarsine, 10-phenyl- is not extensively documented, the principles and techniques established for other heterocyclic compounds provide a clear roadmap for future research. The development of heterogeneous catalysts, which can be easily recovered and reused, is a particularly promising avenue. researchgate.net For example, copper or palladium nanoparticles immobilized on a solid support could offer a recyclable catalytic system for the synthesis of the acridarsine scaffold.

Photocatalysis represents another frontier in green synthesis. The use of visible light to drive chemical reactions at ambient temperature offers a highly sustainable approach. researchgate.net While currently more explored for degradation of organoarsenic compounds, the application of photoredox catalysis to the synthesis of these heterocycles could provide a novel and environmentally benign synthetic route.

Advanced Spectroscopic Characterization of Acridarsine, 10 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of Acridarsine, 10-phenyl- in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced multi-dimensional techniques are necessary to unambiguously assign all signals and to understand the spatial relationships between atoms.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network of Acridarsine, 10-phenyl-.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Acridarsine, 10-phenyl-, COSY spectra would reveal the correlations between the protons on the fused aromatic rings, allowing for the assignment of adjacent protons. For instance, the protons on the benzo-fused rings would show distinct correlation patterns.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful technique for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For Acridarsine, 10-phenyl-, HMBC would be instrumental in assigning the quaternary carbons of the acridarsine core and the phenyl ring, as well as confirming the connectivity between the phenyl group and the arsenic atom.

A hypothetical table of expected 2D NMR correlations for Acridarsine, 10-phenyl- is presented below to illustrate the utility of these techniques.

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |

| H1/H8 | C1/C8 | C2/C7, C9a/C10a |

| H2/H7 | C2/C7 | C1/C8, C3/C6, C4a/C5a |

| H3/H6 | C3/C6 | C2/C7, C4/C5, C4a/C5a |

| H4/H5 | C4/C5 | C3/C6, C4a/C5a |

| H2'/H6' | C2'/C6' | C4', C1' |

| H3'/H5' | C3'/H5' | C1', C2'/C6' |

| H4' | C4' | C2'/C6', C3'/H5' |

| NH | - | C4a/C5a, C9a/C10a |

Note: The numbering is based on the standard nomenclature for the acridarsine ring system. The primed numbers refer to the phenyl substituent.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For Acridarsine, 10-phenyl-, ssNMR could be used to study its crystalline and amorphous forms, providing insights into packing effects and polymorphism. ⁷⁵As is the only naturally occurring arsenic isotope and is an NMR-active nucleus. However, it is a quadrupolar nucleus (spin I = 3/2), which often results in broad signals, making it challenging to obtain high-resolution spectra. mdpi.com Despite these challenges, advanced ssNMR techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), can be employed to obtain useful data. ¹³C and ¹⁵N CP/MAS experiments would reveal information about the carbon and nitrogen environments in the solid state, which can be compared to solution-state data to understand the effects of the crystal lattice.

The acridarsine ring system is not perfectly planar and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers and rates of the conformational interconversions. For Acridarsine, 10-phenyl-, DNMR could be used to study the inversion of the heterocyclic ring and the rotation of the C-N and C-As bonds, providing valuable information about the molecule's flexibility and the stability of its different conformers.

Advanced Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of a molecule by comparing the experimental exact mass to the calculated exact masses of possible molecular formulas. For Acridarsine, 10-phenyl- (C₁₈H₁₄AsN), the expected monoisotopic mass can be calculated with high precision. HRMS would be used to confirm this elemental composition, a critical step in the identification and characterization of the compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₈H₁₄⁷⁵As¹⁴N | 319.0392 |

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the structural analysis of molecules in the gas phase, providing insights into their size, shape, and conformation. This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure.

While specific experimental IM-MS data for Acridarsine, 10-phenyl- is not extensively available in the public domain, the principles of the technique can be applied to predict and understand its likely gas-phase behavior. The conformation of Acridarsine, 10-phenyl- in the gas phase is expected to be influenced by the dihedral angle between the phenyl group at the 10-position and the acridarsine core. Different conformers, arising from the rotation around the C-N bond, would present distinct collision cross-sections and could, in principle, be separated and characterized by IM-MS.

Theoretical calculations can be employed to model the potential energy surface of the molecule and predict the structures and relative energies of different conformers. These calculated structures can then be used to predict their theoretical CCS values. A comparison between experimentally measured and theoretically predicted CCS values can provide a high degree of confidence in the assignment of specific gas-phase conformations.

Table 1: Theoretical Collision Cross-Section (CCS) Values for Postulated Conformers of Acridarsine, 10-phenyl-

| Conformer | Dihedral Angle (°) | Calculated CCS (Ų) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Planar | 0 | 185.2 | 5.3 |

| Twisted | 45 | 182.5 | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for Acridarsine, 10-phenyl- is not currently available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Frequencies

The IR and Raman spectra of Acridarsine, 10-phenyl- are expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent chemical bonds. The assignment of these vibrational frequencies can be achieved through a combination of experimental data and theoretical calculations, often at the Density Functional Theory (DFT) level.

Key vibrational modes for Acridarsine, 10-phenyl- would include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching vibrations of the aromatic rings, appearing in the 1600-1450 cm⁻¹ range.

C-N stretching vibrations of the heterocyclic ring.

C-As stretching vibrations , which are characteristic of organoarsenic compounds and typically appear in the lower frequency region of the spectrum.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic rings.

A study on phenyl acridine-9-carboxylates and their 10-methylated cations provided insights into the vibrational spectra of related acridine (B1665455) derivatives, showing that substitution influences the wavenumbers of characteristic stretching and bending modes. nih.gov

Table 2: Assignment of Characteristic Vibrational Frequencies for Acridarsine, 10-phenyl- (Predicted)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3050-3080 | Stretching vibrations of C-H bonds in the phenyl and acridine rings. |

| ν(C=C) aromatic | 1580-1610 | Stretching vibrations of C=C bonds within the aromatic systems. |

| ν(C-N) | 1320-1350 | Stretching vibration of the C-N bond in the central ring. |

| ν(C-As) | 550-600 | Stretching vibration of the C-As bond. |

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring chemical reactions in real-time. mt.commt.com By tracking the changes in the intensity of specific vibrational bands, it is possible to follow the consumption of reactants and the formation of products and intermediates.

For reactions involving Acridarsine, 10-phenyl-, such as oxidation at the arsenic atom or substitution on the aromatic rings, in situ FTIR could provide valuable kinetic and mechanistic information. For instance, monitoring the disappearance of the C-As stretching band and the appearance of a new As=O stretching band could be used to follow the oxidation of the arsine functionality. The ability to observe the transient formation of intermediates can help to elucidate complex reaction pathways. mt.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within a molecule and its behavior upon excitation with light.

Elucidation of Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectrum of Acridarsine, 10-phenyl- is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the extended aromatic system of the acridine core and the appended phenyl group. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

A study on a closely related compound, 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), provides valuable insights into the electronic absorption properties. The UV-vis absorption spectrum of PhAcrH in an acetonitrile/water mixture exhibits absorption maxima that can be attributed to electronic transitions within the dihydroacridine chromophore. usc.edu

Table 3: UV-Vis Absorption Data for 10-methyl-9-phenyl-9,10-dihydroacridine

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Acetonitrile/Water | 280 | ~10,000 | π → π* |

Note: Data is for the analogue 10-methyl-9-phenyl-9,10-dihydroacridine and is used here for illustrative purposes. usc.edu

Photophysical Studies of Excited State Formation and Decay

Upon absorption of a photon, Acridarsine, 10-phenyl- is promoted to an electronically excited state. The subsequent decay back to the ground state can occur through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways.

The study of 10-methyl-9-phenyl-9,10-dihydroacridine revealed that upon excitation, the molecule can undergo intersystem crossing from the initially populated singlet excited state (S₁) to a triplet excited state (T₁). usc.edu The decay of the excited state was found to be dependent on the solvent environment. In the absence of a protic solvent, the excited state of a related hydroxymethyl derivative decayed back to the ground state through an S₁ → T₁ → S₀ sequence. usc.edu

Furthermore, at higher concentrations, the formation of excimers (excited state dimers) was observed for PhAcrH, which provides a non-radiative decay pathway. usc.edu The photophysical properties, including fluorescence quantum yield and excited-state lifetime, are crucial parameters that characterize the efficiency of the radiative decay process and the dynamics of the excited state.

Table 4: Photophysical Data for 10-methyl-9-phenyl-9,10-dihydroacridine Analogue

| Property | Value | Conditions |

|---|---|---|

| Fluorescence Emission λ_max | Not Reported | - |

| Intersystem Crossing | S₁ → T₁ | Observed |

| Excited State Decay Pathway | S₁ → T₁ → S₀ | In aprotic solvent for hydroxy derivative |

Note: Data is for the analogue 10-methyl-9-phenyl-9,10-dihydroacridine and its derivative and is used here for illustrative purposes. usc.edu

Despite a comprehensive search for crystallographic data on the chemical compound Acridarsine, 10-phenyl-, also known as 10-phenyl-9,10-dihydro-9-arsaacridine, no specific experimental X-ray diffraction data, including single-crystal or powder diffraction patterns, appears to be publicly available in the searched scientific literature and databases.

Consequently, it is not possible to provide the detailed analysis of its solid-state molecular architecture as requested. The required data for a thorough discussion of its precise bond parameters, polymorphic forms, and degree of crystallinity, which are derived from single-crystal X-ray crystallography and powder X-ray diffraction studies, could not be located.

Further research or de novo crystallographic analysis of Acridarsine, 10-phenyl- would be required to generate the experimental data necessary to fulfill the specific subsections of the requested article.

Lack of Specific Research Data for Acridarsine, 10-phenyl-

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and mechanistic investigations of the compound Acridarsine, 10-phenyl- . The performed searches for this specific molecule did not yield detailed scholarly articles, experimental data, or in-depth studies required to thoroughly address the requested topics.

The initial and subsequent targeted searches for information on the chemical transformations at the arsenic center, the reactivity of the acridine framework, and the organometallic reactions involving Acridarsine, 10-phenyl- have not provided the necessary scientific findings to construct an accurate and informative article as per the provided outline. The available information is largely centered on broader categories of arsenic-containing heterocycles or related but distinct chemical structures.

Due to the strict requirement to focus solely on Acridarsine, 10-phenyl- and to provide scientifically accurate content, it is not feasible to generate the requested article without resorting to speculation based on the behavior of analogous compounds. Such an approach would not meet the standards of scientific accuracy and would violate the core instruction to exclusively discuss the specified compound.

Therefore, a detailed article on the "Reactivity and Mechanistic Investigations of Acridarsine, 10-phenyl-" as outlined cannot be produced at this time due to the absence of specific research findings in the public domain. Further research and publication on this particular chemical compound would be necessary to fulfill such a request.

Reactivity and Mechanistic Investigations of Acridarsine, 10 Phenyl

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

In the study of a chemical reaction, understanding the interplay between kinetics and thermodynamics is crucial for controlling the outcome. wikipedia.org Kinetics deals with the rate of a reaction, whereas thermodynamics is concerned with the stability of reactants and products. wikipedia.org

A reaction may yield different products under different conditions, a phenomenon known as kinetic versus thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower reaction temperatures, the product that is formed fastest is the major product. libretexts.orgyoutube.com This product, known as the kinetic product, is formed via the reaction pathway with the lowest activation energy. wikipedia.orgyoutube.com These reactions are often irreversible under these conditions. libretexts.org

Thermodynamic Control: At higher temperatures, with sufficient energy, the reaction can become reversible. libretexts.org This allows for an equilibrium to be established, favoring the most stable product, known as the thermodynamic product. wikipedia.orgyoutube.com This product corresponds to the lowest energy state. wikipedia.org

For a hypothetical reaction involving Acridarsine, 10-phenyl-, determining the kinetic and thermodynamic products would require experimental studies. These would involve running the reaction at various temperatures and for different durations, followed by analysis of the product distribution. wikipedia.org

Hypothetical Data for a Reaction of Acridarsine, 10-phenyl-

Without experimental data, it is impossible to provide specific kinetic and thermodynamic parameters for reactions involving Acridarsine, 10-phenyl-. However, a typical investigation would aim to populate a data table similar to the one below for a given reaction.

| Temperature (°C) | Reaction Time (h) | Major Product | Product Ratio (Kinetic:Thermodynamic) |

| 0 | 1 | Kinetic | >95:5 |

| 25 | 1 | Kinetic | 70:30 |

| 25 | 24 | Thermodynamic | 40:60 |

| 80 | 1 | Thermodynamic | 10:90 |

| 80 | 24 | Thermodynamic | <5:95 |

This table is illustrative and does not represent actual experimental data for Acridarsine, 10-phenyl-.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. wikipedia.org Solvents can affect the stability of reactants, products, and transition states, thereby altering the activation energy of a reaction. wikipedia.orgresearchgate.net

Key solvent properties that influence reactivity include:

Polarity: Polar solvents can stabilize charged species, such as intermediates and transition states. wikipedia.org For a reaction that proceeds through a charged transition state, a more polar solvent will generally increase the reaction rate. wikipedia.org

Protic vs. Aprotic: Protic solvents (e.g., water, methanol) can form hydrogen bonds and can solvate both cations and anions effectively. Aprotic polar solvents (e.g., DMSO, acetonitrile) lack an acidic proton and are generally better at solvating cations than anions. wikipedia.org

Dielectric Constant: This is a measure of a solvent's ability to separate charges. researchgate.net Solvents with a high dielectric constant are more effective at stabilizing charged species. researchgate.net

The effect of the solvent on a hypothetical reaction of Acridarsine, 10-phenyl- would depend on the specific mechanism of the reaction. For instance, if a reaction proceeds via a polar transition state, increasing the solvent polarity would be expected to accelerate the reaction rate.

Illustrative Solvent Effects on a Hypothetical Reaction

The following table illustrates how reaction rates might vary with the choice of solvent for a hypothetical reaction of Acridarsine, 10-phenyl-.

| Solvent | Dielectric Constant (at 25°C) | Relative Rate |

| Hexane | 1.89 | 1 |

| Dichloromethane | 8.93 | 50 |

| Acetone | 21 | 500 |

| Acetonitrile | 37.5 | 2000 |

| Water | 80.1 | 10000 |

This table is for illustrative purposes only and does not represent actual experimental data for Acridarsine, 10-phenyl-.

Compound Names

Based on a comprehensive search of available scientific literature, there is no research data specifically focused on the coordination chemistry of the compound "Acridarsine, 10-phenyl-". This specific molecule does not appear in the searched chemical and materials science databases as a ligand in transition metal complexes or as a catalyst in homogeneous catalysis.

The search results did identify information on related but structurally distinct compounds, such as 10-phenyl-10H-phenothiazine and 1,10-phenanthroline, and their roles in catalysis and coordination chemistry. However, these compounds have different core structures and chemical properties than the requested acridarsine derivative.

Due to the complete absence of research findings on "Acridarsine, 10-phenyl-" in the context of the requested outline, it is not possible to generate the specified article on its coordination chemistry, synthesis of metal complexes, electronic and steric influences, or its applications in catalysis. The required detailed research findings and data tables for this specific compound are not available in the public scientific domain.

Coordination Chemistry of Acridarsine, 10 Phenyl

Formation of Metal-Organic Frameworks (MOFs) and Coordination PolymersNo studies have been found that describe the use of 10-phenylacridarsine as a linker or ligand in the synthesis of MOFs or coordination polymers. As a result, there are no structural details, porosity data, or characterization of such materials to report.

Given the strict adherence to the provided outline and the requirement for scientifically accurate, detailed research findings, it is not possible to produce the requested article.

Supramolecular Chemistry Involving Acridarsine, 10 Phenyl

Investigation of Non-Covalent Interactions in Acridarsine Systems

The complex interplay of various non-covalent forces dictates the supramolecular assembly of Acridarsine, 10-phenyl- and its derivatives. While detailed experimental studies on this specific compound are limited, its structural features suggest the presence of several key interactions, including π-π stacking, C-H···π interactions, and lone pair-π interactions.

π-π Stacking: The extended aromatic system of the acridarsine core, along with the phenyl substituent, provides ample opportunity for π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental in the packing of aromatic molecules in the solid state. In derivatives of related heterocyclic systems, significant π-π stacking is often observed, with face-to-face distances typically in the range of 3.3 to 3.8 Å. It is anticipated that Acridarsine, 10-phenyl- would exhibit similar stacking arrangements, contributing to the stability of its crystal lattice.

C-H···π Interactions: These interactions involve the hydrogen atoms of C-H bonds acting as weak acids and interacting with the electron-rich π-systems of the aromatic rings. In the context of Acridarsine, 10-phenyl-, the numerous C-H bonds on the phenyl and acridarsine framework can interact with the π-faces of neighboring molecules. The dispersion forces are the primary source of attraction in these interactions, though electrostatic contributions can also be significant researchgate.net. These interactions are highly directional and play a crucial role in the precise arrangement of molecules within a crystal.

Lone Pair-π Interactions: A particularly interesting and less common non-covalent interaction that could be present in acridarsine systems is the lone pair-π interaction. The arsenic atom in Acridarsine, 10-phenyl- possesses a lone pair of electrons. This electron-rich lone pair can interact with the electron-deficient regions of a π-system on an adjacent molecule. The nature of these interactions can range from being dominated by dispersion to having significant electrostatic contributions, particularly if the interacting π-system is electron-poor researchgate.net. Theoretical studies on other systems have shown that such interactions can significantly influence molecular conformation and crystal packing nih.gov.

| Interaction Type | Potential Participating Groups in Acridarsine, 10-phenyl- | Expected Geometric Parameters |

| π-π Stacking | Acridarsine core, Phenyl substituent | Interplanar distance: 3.3 - 3.8 Å |

| C-H···π | C-H bonds of aromatic rings | H···π centroid distance: ~2.5 - 3.0 Å |

| Lone Pair-π | Arsenic lone pair and aromatic π-systems | As···π centroid distance: Variable |

Host-Guest Chemistry with Macrocyclic Receptors

The field of host-guest chemistry explores the formation of complexes between a host molecule, typically a large macrocycle with a cavity, and a smaller guest molecule. Given its size and aromatic nature, Acridarsine, 10-phenyl- has the potential to act as a guest for various macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes unam.mxrsc.org. The binding in such systems is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and π-π stacking.

While specific studies on the encapsulation of Acridarsine, 10-phenyl- by macrocyclic receptors have not been reported, the general principles of host-guest chemistry suggest that the phenyl group and the acridarsine core could be encapsulated within the hydrophobic cavities of these hosts. The formation of such inclusion complexes could modify the physicochemical properties of Acridarsine, 10-phenyl-, such as its solubility and stability.

| Macrocyclic Host | Potential Binding Motivation with Acridarsine, 10-phenyl- |

| Cyclodextrins | Encapsulation of the phenyl group or part of the acridarsine core within the hydrophobic cavity. |

| Calixarenes | π-π stacking interactions between the aromatic walls of the calixarene and the acridarsine system. |

| Pillararenes | Size- and shape-selective binding based on the dimensions of the pillararene cavity. |

Self-Assembly Processes of Acridarsine, 10-phenyl- Derivatives

Self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. By modifying the Acridarsine, 10-phenyl- scaffold with specific functional groups, it is possible to program its self-assembly into more complex supramolecular architectures. For instance, the introduction of hydrogen bonding moieties could lead to the formation of one-dimensional chains or two-dimensional sheets.

In related phenazine systems, the introduction of specific substituents has been shown to induce the formation of well-ordered one-dimensional assemblies with tunable electronic properties researchgate.net. Similarly, derivatization of Acridarsine, 10-phenyl- could lead to novel materials with interesting photophysical or electronic properties arising from their controlled supramolecular organization. The study of these self-assembly processes is a promising avenue for the development of new functional materials based on this unique heterocyclic core.

Crystal Engineering and Solid-State Supramolecular Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions nih.govnih.gov. The rich array of potential non-covalent interactions in Acridarsine, 10-phenyl- makes it an interesting building block for crystal engineering. By understanding and manipulating the interplay of π-π stacking, C-H···π, and potential lone pair-π interactions, it may be possible to direct the formation of specific crystal packing arrangements, leading to materials with tailored properties.

For example, the formation of co-crystals of Acridarsine, 10-phenyl- with other molecules could lead to new solid-state architectures with unique properties. The choice of a co-former with complementary hydrogen bonding sites or π-systems could allow for the rational design of binary crystalline materials. The study of the supramolecular architecture of Acridarsine, 10-phenyl- and its derivatives is essential for unlocking their full potential in the field of materials science mdpi.com.

Advanced Materials Science Applications of Acridarsine, 10 Phenyl

Integration into Organic Electronic Devices

The potential of 10-phenylacridarsine in organic electronic devices is an unexplored area. The incorporation of a phenyl group at the 10-position of the acridarsine core could theoretically influence the molecule's electronic properties, solubility, and solid-state packing, which are critical factors for device performance.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

There is currently no published data on the use of 10-phenylacridarsine in either OLEDs or OPVs. For a molecule to be a viable candidate in these fields, it would need to exhibit suitable photophysical and electrochemical properties. In the context of OLEDs, this would include high photoluminescence quantum yield, appropriate HOMO/LUMO energy levels for efficient charge injection and transport, and good thermal and morphological stability. For OPVs, desirable characteristics would involve strong absorption in the solar spectrum, and efficient exciton (B1674681) dissociation and charge transport. Future research would need to focus on the fundamental synthesis and characterization of 10-phenylacridarsine to determine if it possesses any of these requisite properties.

Charge Transport and Semiconductor Properties

The charge transport characteristics and semiconductor properties of 10-phenylacridarsine have not been reported. The presence of the arsenic atom in the acridarsine core introduces a heavier element compared to its nitrogen-containing acridine (B1665455) analogue, which could potentially lead to interesting electronic and photophysical behavior due to spin-orbit coupling effects. However, without experimental data on parameters such as charge carrier mobility, ionization potential, and electron affinity, any discussion of its semiconductor properties remains speculative.

Molecular Probes and Sensors

The application of 10-phenylacridarsine as a molecular probe or sensor is another area devoid of research. The acridine moiety is known to intercalate into DNA and exhibits fluorescence, making some of its derivatives useful as biological stains and probes. The introduction of the phenylarsine (B13959437) group could potentially modulate these properties or introduce new sensing capabilities, for instance, towards specific metal ions or anions. However, no studies have been conducted to investigate such potential.

Optoelectronic Applications

Detailed information on the optoelectronic properties of 10-phenylacridarsine is not available. Key parameters such as its absorption and emission spectra, quantum yields, and excited-state lifetimes would need to be determined to assess its potential for optoelectronic applications. These fundamental photophysical properties are prerequisites for considering a material for use in devices like photodetectors, light-emitting transistors, or as a component in optical communication technologies.

Emerging Applications in Advanced Functional Materials

Given the lack of fundamental research on 10-phenylacridarsine, there are no documented emerging applications in advanced functional materials. The unique combination of the acridine and phenylarsine moieties could theoretically lead to novel properties, but this remains a hypothesis pending scientific investigation. Future research could explore its potential in areas such as stimuli-responsive materials, electrochromic devices, or as a building block for more complex functional polymers or metal-organic frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.